310-Helix Induction vs. L-Valine
Fmoc-α-methyl-L-valine induces a stable, right-handed 3₁₀-helical conformation when incorporated into homopeptide sequences, a structural property absent in natural L-valine due to the lack of α,α-disubstitution. X-ray crystallography of isotactic homopeptides [L-(αMe)Val]ₙ (n = 2–8) demonstrates that the longest homopeptides (n = 6–8) form well-developed, regular right-handed 3₁₀-helices in the crystalline state, whereas the trimer adopts a type III β-turn conformation [1]. In contrast, peptides composed of natural L-valine (without α-methylation) exhibit greater conformational flexibility and do not adopt stable 3₁₀-helical structures under equivalent conditions [2].
| Evidence Dimension | Secondary structure induction in homopeptide sequences |
|---|---|
| Target Compound Data | Forms well-developed, regular right-handed 3₁₀-helix for n = 6–8; trimer forms type III β-turn |
| Comparator Or Baseline | Natural L-valine (Fmoc-L-Val-OH): Does not induce stable 3₁₀-helix due to absence of α-alkyl substituent; baseline for conformational flexibility |
| Quantified Difference | Qualitative: α-methylvaline restricts backbone φ/ψ torsion angles to 3₁₀-helical region (±57°, ±30°), whereas L-valine populates broader conformational space |
| Conditions | Isotactic homopeptides Y-[L-(αMe)Val]ₙ-OtBu (Y = Z, pBr-Bz, Ac; n = 2–8) synthesized step-by-step in solution; conformations assessed by FT-IR, ¹H NMR, CD spectroscopy, and X-ray diffraction |
Why This Matters
For procurement decisions in foldamer and conformationally constrained peptide design, Fmoc-α-methyl-L-valine provides predictable 3₁₀-helix induction that natural L-valine cannot achieve, enabling rational design of rigid peptide scaffolds for protein-protein interaction (PPI) modulation.
- [1] Polese, A.; Formaggio, F.; Crisma, M.; Valle, G.; Toniolo, C.; Bonora, G.M.; Broxterman, Q.B.; Kamphuis, J. Peptide helices as rigid molecular rulers: A conformational study of isotactic homo-peptides from C-alpha-methyl,C-alpha-isopropylglycine, [L-(alphaMe)Val]. Chemistry & Biodiversity, 1996. View Source
- [2] Pispisa, B.; Mazzucca, C.; Palleschi, A.; Stella, L.; Venanzi, M.; Formaggio, F.; Polese, A.; Toniolo, C. Structural features of linear (alpha-Me)Val-based peptides in solution by photophysical and theoretical conformational studies. Biopolymers, 2000, 55(6), 425-440. View Source
